molecular formula C22H36O4 B589286 Misoprostol B CAS No. 1331639-92-9

Misoprostol B

Cat. No.: B589286
CAS No.: 1331639-92-9
M. Wt: 364.526
InChI Key: HHBZJXGYROTGEG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Misoprostol B is a synthetic prostaglandin E1 analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in medical settings to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and treat postpartum bleeding due to poor contraction of the uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Misoprostol B involves several steps starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxyl and methyl groups at specific positions. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, optimized reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Misoprostol B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Misoprostol B has a wide range of scientific research applications, including:

Mechanism of Action

Misoprostol B exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. In the stomach, it reduces gastric acid secretion and increases mucus and bicarbonate secretion, protecting the stomach lining. In the uterus, it increases the strength and frequency of contractions and decreases cervical tone, facilitating labor and abortion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific structural modifications that enhance its stability and efficacy compared to other prostaglandin analogues. These modifications reduce side effects and increase its oral potency and duration of action .

Properties

IUPAC Name

methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZJXGYROTGEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331639-92-9
Record name Misoprostol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is the difference between Misoprostol A and Misoprostol B?

A1: Misoprostol, a synthetic prostaglandin E1 analog, exists as two diastereomers: Misoprostol A and this compound. While structurally similar, they differ in the spatial arrangement of atoms around one of their chiral centers []. This difference influences their pharmacological properties.

Q2: Can you elaborate on the process of converting Misoprostol A to this compound?

A2: A study successfully demonstrated the conversion of Misoprostol A to this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a cyclic unsaturated amine. This intramolecular isomerization process proved effective in separating the enantio-pure isomers without introducing impurities []. This method offers potential for producing specific isomers for research and pharmaceutical applications.

Q3: How effective is Misoprostol in inducing cervical ripening?

A3: Research suggests Misoprostol is an effective drug for cervical ripening and labor induction in term pregnancies []. A clinical trial comparing 25 mg vaginal Misoprostol to 100 mg oral Misoprostol found both doses equally effective for cervical ripening []. This highlights the potential of Misoprostol as a valuable tool in obstetric practices.

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